Comparative Potency of BD750 Versus Closest Structural Analogs in T-Cell Proliferation Assays
BD750 was directly compared against a panel of benzothiazole derivatives (BD711, BD713, BD752, BD754, BD758, BD771, BD774, BD779, BD782) in a standardized T-cell proliferation assay. BD750 exhibited markedly superior potency, whereas several analogs showed no activity. The quantitative IC50 values demonstrate that BD750 is approximately 10-fold to 30-fold more potent than the next most active compounds in the series [1].
| Evidence Dimension | Inhibition of anti-CD3/anti-CD28 mAb-stimulated T-cell proliferation |
|---|---|
| Target Compound Data | Mouse: IC50 = 1.5 ± 0.2 μM; Human: IC50 = 1.1 ± 0.2 μM |
| Comparator Or Baseline | BD711: Mouse IC50 = 14.3 ± 1.2 μM, Human IC50 = 15.7 ± 0.6 μM; BD713: Mouse IC50 = 32.2 ± 2.8 μM, Human IC50 = 29.6 ± 1.8 μM; BD752/BD754/BD758/BD771/BD774/BD779/BD782: No activity (NA) |
| Quantified Difference | BD750 is ~9.5x more potent than BD711 and ~21.5x more potent than BD713 in mouse T-cells; similar fold-differences observed in human T-cells. |
| Conditions | CFSE-labeled T cells (1×10⁶ cells/mL) stimulated with anti-CD3/anti-CD28 mAbs for 96 hours in the presence of increasing compound concentrations. Proliferation quantified by flow cytometry; n=3, representative of three independent experiments. |
Why This Matters
This direct, intra-assay comparison establishes that BD750 is the most potent compound within this benzothiazole series, and that procurement of less active analogs (BD711/BD713) or inactive analogs (BD752, etc.) will yield significantly reduced or null biological effects at equivalent concentrations.
- [1] Liu Y, Yang T, Li H, et al. BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway. Br J Pharmacol. 2013;168(3):632-643. doi:10.1111/j.1476-5381.2012.02172.x (Table 1) View Source
